molecular formula C15H28O3 B14385709 (2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid CAS No. 89452-30-2

(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid

Cat. No.: B14385709
CAS No.: 89452-30-2
M. Wt: 256.38 g/mol
InChI Key: LQDRILNNBOSPNN-UHFFFAOYSA-N
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Description

(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid is a chemical compound with the molecular formula C13H22O. This compound is characterized by a cyclohexene ring substituted with ethyl, trimethyl, and methanol groups, along with a propanoic acid moiety. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid typically involves the reaction of β-ionone with thiosemicarbazide in ethanol, followed by the addition of diluted hydrochloric acid and refluxing at 80°C for one hour . The reaction is monitored by TLC analysis until the starting material disappears completely, and the product is recrystallized from 70% ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial applications, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules and is utilized in the study of reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in assays to investigate enzyme activities and metabolic pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific molecular targets and its potential as a drug candidate.

Industry

In industrial applications, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure makes it valuable in the formulation of various consumer products.

Mechanism of Action

The mechanism of action of (2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid is unique due to its specific combination of functional groups and its structural configuration

Properties

CAS No.

89452-30-2

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

(2-ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)methanol;propanoic acid

InChI

InChI=1S/C12H22O.C3H6O2/c1-5-10-9(2)6-7-12(3,4)11(10)8-13;1-2-3(4)5/h11,13H,5-8H2,1-4H3;2H2,1H3,(H,4,5)

InChI Key

LQDRILNNBOSPNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCC(C1CO)(C)C)C.CCC(=O)O

Origin of Product

United States

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